An In-depth Technical Guide to Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
This guide provides an in-depth analysis of tert-butyl 2-bromo-1,3-thiazole-4-carboxylate, a key heterocyclic building block. We will explore its chemical and physical properties, synthesis, reactivity, and critical applications, particularly in the field of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who utilize complex organic intermediates.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic framework, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its presence is crucial for the therapeutic effects of compounds ranging from vitamin B1 (thiamine) to various anticancer and antimicrobial agents.[1] The specific compound, tert-butyl 2-bromo-1,3-thiazole-4-carboxylate, is a highly functionalized and versatile intermediate. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the tert-butyl carboxylate at the 4-position acts as a sterically hindered ester, influencing the molecule's electronic properties and providing a site for further modification.
Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a chemical compound is paramount for its effective use in synthesis and research.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 947407-89-8 | |
| Molecular Formula | C₈H₁₀BrNO₂S | [2] |
| Molecular Weight | 264.14 g/mol | Inferred |
| IUPAC Name | tert-butyl 2-bromo-1,3-thiazole-4-carboxylate | |
| Appearance | Typically a solid, ranging from white to light brown. | [3] (for related acid) |
| Purity | Commercially available with purity ≥95-98%. | [4] (for related compound) |
| Storage | Store in a dry, cool, well-ventilated place.[5] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6] | [5][6] |
| SMILES | O=C(C1=CSC(Br)=N1)OC(C)(C)C | |
| InChI Key | MEZLOYVAFCFMCG-UHFFFAOYSA-N | [2] |
Spectroscopic Data Insights
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¹H NMR: The most prominent feature would be a singlet at approximately 1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the C5-proton on the thiazole ring would also be expected, likely in the downfield region (around 8.0-8.5 ppm) due to the electron-withdrawing nature of the adjacent carboxylate and the ring's aromaticity.
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¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbon of the tert-butyl group (~82 ppm) and the methyl carbons (~28 ppm). The carbonyl carbon of the ester would appear significantly downfield (~160-165 ppm). The carbons of the thiazole ring would have distinct shifts, with C2 (bonded to bromine) being highly influenced by the halogen.
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Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). The predicted monoisotopic mass is 262.96155 Da.[2]
Synthesis and Reactivity
The synthetic utility of tert-butyl 2-bromo-1,3-thiazole-4-carboxylate stems from its designed reactivity, allowing for selective transformations at different positions of the molecule.
Synthetic Pathways
The synthesis of this and related thiazole carboxylates typically involves the Hantzsch thiazole synthesis or modifications thereof. A common strategy involves the reaction of a thioamide with an α-halocarbonyl compound. For this specific molecule, a plausible synthetic route starts from 2-bromo-1,3-thiazole-4-carboxylic acid, which can be esterified. The parent acid is commercially available.[3]
The conversion of the carboxylic acid to its tert-butyl ester can be achieved under various conditions, often involving activation of the carboxylic acid followed by reaction with tert-butanol, or by using reagents like di-tert-butyl dicarbonate (Boc₂O) under specific catalytic conditions.
Workflow: General Synthesis Approach
Caption: Generalized synthetic workflow for thiazole carboxylates.
Core Reactivity
The molecule's reactivity is dominated by two key functional groups: the C2-bromo substituent and the C4-tert-butyl ester.
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The C2-Bromo Group: This is the primary site for introducing molecular diversity. The carbon-bromine bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents. This is a cornerstone reaction in drug discovery for building complex scaffolds.[7]
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Stille Coupling: Reaction with organostannanes.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
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Lithiation: The bromine can be exchanged with lithium using strong bases like n-butyllithium or t-butyllithium at low temperatures.[8] The resulting lithiated species is a powerful nucleophile that can react with various electrophiles to install new functional groups at the C2 position.
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The C4-tert-Butyl Ester: This group serves primarily as a protecting group for the carboxylic acid.[9]
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Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for extensive modification at the C2 position without unintended cleavage.
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Deprotection: The ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or aqueous phosphoric acid) to yield the corresponding carboxylic acid.[9] This deprotection is often a final step in a synthetic sequence to unmask the acid for further derivatization (e.g., amide coupling) or for its role in biological interactions. The reaction with thionyl chloride (SOCl₂) can also convert the tert-butyl ester directly into an acid chloride.[9]
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Diagram: Key Reactivity Pathways
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate (C8H10BrNO2S) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 873075-54-8 | 2-Bromo-4-tert-butyl-1,3-thiazole - Moldb [moldb.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemscene.com [chemscene.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
